molecular formula C7H12F2O2 B6152923 [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol CAS No. 2145926-13-0

[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol

Cat. No.: B6152923
CAS No.: 2145926-13-0
M. Wt: 166.2
InChI Key:
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Description

[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol is a chemical compound with the molecular formula C7H12F2O2 It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol typically involves the fluorination of a cyclobutyl precursor followed by the introduction of a methoxymethyl group. One common method involves the fluorination of 1-methylcyclobutane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent). The resulting difluorinated product is then reacted with methanol to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and proper handling of fluorinating agents are crucial due to their reactive nature.

Chemical Reactions Analysis

Types of Reactions

[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit altered metabolic pathways and interactions with biological targets, making them valuable tools in drug discovery and development.

Medicine

In medicine, this compound and its derivatives may have potential therapeutic applications. Fluorinated compounds are known for their improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.

Industry

In the industrial sector, this compound can be used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The methoxymethyl group can also play a role in modulating the compound’s interactions with biological targets. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    [3,3-difluoro-1-methylcyclobutyl]methanol: Similar structure but lacks the methoxymethyl group.

    [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol: Similar structure but has a hydroxymethyl group instead of a methoxymethyl group.

    [3,3-difluoro-1-(chloromethyl)cyclobutyl]methanol: Similar structure but has a chloromethyl group instead of a methoxymethyl group.

Uniqueness

The uniqueness of [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol lies in its specific combination of fluorine atoms and a methoxymethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

2145926-13-0

Molecular Formula

C7H12F2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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